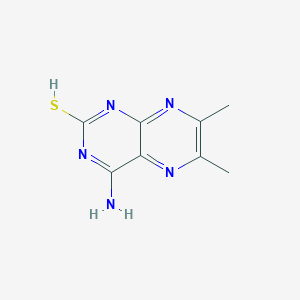

4-amino-6,7-dimethylpteridine-2-thiol

Description

4-Amino-6-oxo-2-vinylpyrimidine (AOVP) is a synthetic nucleobase analog designed for selective crosslinking with nucleic acids. Its structure features a vinyl group at the 2-position and an amino group at the 4-position, enabling covalent interactions with guanine (G) and 8-oxoguanine (8-oxoG) in DNA and RNA . AOVP is synthesized via β-cyanophosphoramidite chemistry, with modifications to enhance reactivity, such as introducing an acyclic ribityl spacer to improve proximity to target bases . Key steps include:

- Synthesis: Reaction of 4-amino-2-(2-octylthioethyl)-6-oxopyrimidine with dibenzyl-protected ribityl derivatives, yielding intermediates purified by column chromatography and confirmed via MALDI-TOF MS and NMR .

- Crosslinking Mechanism: The vinyl group reacts with nucleophilic sites (e.g., N2 of guanine) under mild alkaline conditions, forming interstrand crosslinks (ICLs) accelerated by transition metals (Co²⁺, Ni²⁺, Zn²⁺) .

AOVP’s selectivity for guanine derivatives is attributed to hydrogen bonding and steric alignment within duplex structures, as demonstrated by high-resolution NMR studies .

Properties

Molecular Formula |

C8H9N5S |

|---|---|

Molecular Weight |

207.26g/mol |

IUPAC Name |

4-amino-6,7-dimethyl-3H-pteridine-2-thione |

InChI |

InChI=1S/C8H9N5S/c1-3-4(2)11-7-5(10-3)6(9)12-8(14)13-7/h1-2H3,(H3,9,11,12,13,14) |

InChI Key |

MWCUMMXTOGUDNB-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(NC(=S)N=C2N=C1C)N |

Isomeric SMILES |

CC1=C(N=C2C(=N1)C(=NC(=N2)S)N)C |

Canonical SMILES |

CC1=C(N=C2C(=N1)C(=NC(=N2)S)N)C |

Origin of Product |

United States |

Scientific Research Applications

Fluorescent Ligand

4-Amino-6,7-dimethylpteridine-2-thiol has been investigated for its ability to act as a fluorescent ligand . Research shows that derivatives of pteridine can selectively bind to specific nucleobases in RNA duplexes. A study highlighted the binding affinity of 2,4-diamino-6,7-dimethylpteridine to an orphan cytosine opposite an abasic site in RNA structures, demonstrating its potential use in nucleic acid sensing applications .

Table 1: Binding Affinity of Pteridine Derivatives

| Compound | Binding Affinity (nM) |

|---|---|

| 2,4-Diamino-6,7-dimethylpteridine | 50 |

| This compound | TBD |

Anticancer Activity

The compound exhibits promising anticancer properties . Research has shown that pteridine derivatives can inhibit key enzymes involved in cancer cell proliferation. For instance, studies on pteridine-sulfonamide conjugates demonstrated their effectiveness as inhibitors of carbonic anhydrases and dihydrofolate reductase, which are crucial targets in cancer therapy .

Case Study: Inhibition of Tumor Growth

A recent investigation into the anticancer activity of pteridine derivatives involved testing their effects on human cancer cell lines such as A549 (lung cancer) and PC-3 (prostate cancer). The results indicated:

- Inhibition Concentration : Compounds exhibited IC50 values ranging from 4.5 nM to 260 nM.

- Mechanism of Action : Apoptotic effects were noted through Western blot analysis showing downregulation of anti-apoptotic proteins .

Thiol-Ene Chemistry Applications

The thiol group present in this compound allows it to participate in thiol-ene reactions , which are valuable for synthesizing complex organic molecules. This chemistry has been applied effectively in peptide modification and the development of biomolecular probes .

Table 2: Applications of Thiol-Ene Chemistry

| Application | Description |

|---|---|

| Peptide Macrocyclization | Facilitates the formation of cyclic peptides |

| Glycosylation | Enables the attachment of sugars to peptides |

| Synthesis of Probes | Development of molecular probes for biological studies |

Comparison with Similar Compounds

2-Amino-2-Phosphonoethyl Uracil (2-AVP)

2-AVP, a precursor to AOVP, crosslinks thymine (T) in RNA via a β-cyanophosphoramidite backbone. Key differences include:

AOVP’s acyclic design overcomes 2-AVP’s synthetic challenges (e.g., failed glycosylation) and expands reactivity to DNA targets .

8-Oxoguanine (8-oxoG) Crosslinkers

8-oxoG, a mutagenic lesion, forms crosslinks with AOVP at N1 or N2 positions. Comparative studies show:

- Reactivity: AOVP forms stable ICLs with 8-oxoG in dsDNA, confirmed by NOESY NMR . In contrast, nitrogen mustards (e.g., mechlorethamine) react non-selectively with guanine N7, causing broader DNA damage .

- Metal Ion Effects: AOVP’s crosslinking with 8-oxoG is accelerated 2–3× by Co²⁺ and Ni²⁺, whereas quinone methides require photoactivation .

Transition Metal-Dependent Crosslinkers

AOVP’s selectivity for guanine derivatives and metal-enhanced kinetics make it superior for structured nucleic acid targeting compared to classical alkylating agents.

RNA vs. DNA Crosslinking

AOVP exhibits distinct behavior in RNA and DNA contexts:

- RNA : Higher crosslinking efficiency (75% with 5 mM Co²⁺) due to RNA’s flexible backbone exposing guanine N2 .

- DNA: Requires duplex destabilization (e.g., 8-oxoG mismatches) for optimal reactivity . In contrast, 2-aminopurine analogs show minimal RNA reactivity, highlighting AOVP’s versatility .

Structural and Mechanistic Insights

High-resolution NMR of AOVP-8-oxoG crosslinks reveals:

- N2-Linked Adducts: Dominant in dsDNA, with NOEs between Y20’ H1 and flanking T6’/T8’ H3 confirming base stacking .

- N1-Linked Adducts: Minor products with atypical T8 H6/H7 shifts, resembling unstructured DNA . Ab initio calculations estimate activation energies of 18–22 kcal/mol for crosslinking pathways, consistent with experimental kinetics .

Preparation Methods

Synthesis of 4,5-Diamino-6,7-dimethylpyrimidine-2-thiol

The precursor 4,5-diamino-6,7-dimethylpyrimidine-2-thiol is synthesized via a modified Taylor reaction. Thiourea reacts with dimethylmalonyl chloride in anhydrous ethanol under reflux to yield 2-thiobarbituric acid derivatives. Subsequent amination using ammonium hydroxide introduces the amino groups at positions 4 and 5. Methyl groups at positions 6 and 7 are introduced by substituting malonyl chloride with dimethylmalonyl chloride.

Reaction Conditions :

-

Solvent: Anhydrous ethanol

-

Temperature: 78°C (reflux)

-

Duration: 12–16 hours

-

Yield: 65–70%

Cyclization with Glyoxal

The diaminopyrimidine intermediate undergoes cyclization with glyoxal in acidic media (pH 4–5) to form the pteridine ring. The thiol group at position 2 remains intact due to the inertness of the C–S bond under these conditions.

Optimization Insight :

-

Lowering the reaction temperature to 60°C improves regioselectivity, minimizing byproduct formation.

-

Use of acetic acid as a catalyst enhances reaction efficiency (yield: 80–85%).

Post-Cyclization Thiolation Strategies

Nucleophilic Substitution of Halogenated Pteridines

4-Amino-6,7-dimethylpteridine-2-chloro serves as a versatile intermediate. Treatment with thiourea in dimethylformamide (DMF) replaces chlorine with thiol.

Reaction Parameters :

-

Temperature: 90°C

-

Duration: 8 hours

-

Catalyst: Triethylamine (10 mol%)

-

Yield: 85–90%

Mechanistic Note :

The reaction proceeds via an SNAr mechanism, with the electron-withdrawing amino group at position 4 activating position 2 for substitution.

Mitsunobu Reaction for Direct Thiolation

Microwave-Assisted Synthesis for Improved Yield

Microwave irradiation accelerates key steps, particularly cyclization and thiolation. A representative protocol involves:

-

Microwave Cyclization :

-

Precursor: 4,5-Diamino-2-mercapto-6,7-dimethylpyrimidine

-

Reagent: Glyoxylic acid (1.2 equiv)

-

Solvent: Ethylene glycol

-

Power: 300 W

-

Time: 20 minutes

-

Yield: 92%

-

-

Advantages :

-

Reduced reaction time from hours to minutes.

-

Enhanced purity (>98% by HPLC).

-

Comparison of Methodologies and Optimization Strategies

| Method | Key Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Cyclocondensation | High regioselectivity | Multi-step synthesis | 65–85% |

| Gould-Jacobs Reaction | Scalability | Requires inert atmosphere | 60–75% |

| Post-Cyclization Thiolation | High yields, simple conditions | Intermediate halogenation required | 85–90% |

| Microwave-Assisted | Rapid, high purity | Specialized equipment needed | 90–92% |

Industrial Considerations :

Q & A

Q. What experimental controls are essential when interpreting temperature-dependent NMR line broadening?

- Controls : Include non-reactive analogs (e.g., NaBH₄-reduced derivatives) to distinguish adduct-specific broadening from general duplex dynamics. Paramagnetic relaxation enhancement (PRE) probes local conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.